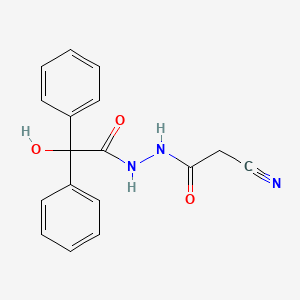

N'-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds. The compound is characterized by the presence of a cyano group and a hydrazide moiety, which are reactive sites allowing for further chemical transformations. Although the provided papers do not directly discuss this compound, they do provide insights into the reactivity of similar cyanoacetyl hydrazide derivatives, which can be extrapolated to understand the potential reactivity and applications of the compound .

Synthesis Analysis

The synthesis of related cyanoacetyl hydrazide derivatives typically involves the condensation of cyanoaceto-hydrazide with various aldehydes or ketones. For instance, cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide was prepared by condensing isatin with cyanoaceto-hydrazide under refluxing conditions in 1,4-dioxane . This method suggests that this compound could potentially be synthesized through a similar condensation reaction using an appropriate diketone or aldehyde with cyanoaceto-hydrazide.

Molecular Structure Analysis

The molecular structure of cyanoacetyl hydrazide derivatives is typically confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry. These techniques provide information about the functional groups present and the overall molecular framework. For example, the IR, 1H NMR, and mass spectra were used to discuss the synthesized compounds in the study of cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide . Similar analytical methods would be applicable for the structural analysis of this compound.

Chemical Reactions Analysis

Cyanoacetyl hydrazide derivatives are versatile intermediates for the synthesis of a wide range of heterocyclic compounds. They can undergo reactions with both electrophilic and nucleophilic reagents to afford novel heterocyclic structures. For instance, 2-cyano-N'[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide was used to synthesize various nitrogen heterocycles by reacting with different reagents such as phenyl isothiocyanate, elemental sulfur, and thiosemicarbazide . This indicates that this compound could also be expected to participate in similar chemical reactions to generate diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetyl hydrazide derivatives are influenced by their functional groups. The cyano group imparts reactivity towards nucleophiles, while the hydrazide moiety can engage in the formation of hydrogen bonds, affecting solubility and stability. The reactivity of the C2–C3 double bond in such compounds towards nucleophiles was studied, and it was found that the presence of the 2-cyano group affects the stability and reactivity of this bond . These findings can be used to infer the reactivity and stability of this compound, as well as its solubility and potential interactions with other molecules.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds and Antitumor Activities

Heterocyclic Synthesis and Antitumor Evaluation : The synthesis of novel heterocyclic compounds using cyanoacetylhydrazine derivatives, including N'-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide, has shown promising antitumor activities. For instance, the reaction of cyanoacetylhydrazine with various reagents led to the synthesis of pyrazole, thiophene, pyran, and thiazole derivatives. Some of these synthesized compounds exhibited significant inhibitory effects on human tumor cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), presenting a potential for future anticancer therapies (Mohareb, El-Sayed, & Abdelaziz, 2012).

Synthesis and Biological Activities of Pyridazine Derivatives : Another study explored the reactions of this compound with aromatic aldehydes and other compounds to synthesize new pyridazine derivatives. These compounds were investigated for their potential antitumor and anti-HCV (Hepatitis C virus) activities. The study illustrates the utility of activated nitriles in the creation of novel compounds with significant biological activities, underscoring the versatility of this compound in medicinal chemistry research (El‐Hawash, Abdel Wahab, & El‐Demellawy, 2006).

Contribution to Novel Therapeutic Agents

Development of Antimicrobial and Antioxidant Agents : Research into this compound has also led to the development of compounds with antimicrobial and antioxidant properties. By synthesizing derivatives such as pyridine, chromene, and thiazole, studies have shown that these compounds can serve as potent antioxidants and possess significant antimicrobial activities against various bacterial and fungal strains. This opens avenues for their application in pharmaceutical, cosmetic, or nutritional products, offering protection against oxidative stress-induced cytotoxicity in human cells (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).

Direcciones Futuras

Mecanismo De Acción

Target of action

Compounds with similar structures, such as hydrazones and cyanoacetamides, have been reported to exhibit various biological activities . They are often involved in the formation of biologically active compounds .

Mode of action

Without specific information, it’s hard to determine the exact mode of action. The presence of the hydrazone group (–ch=n–nh–c(o)–) could potentially allow this compound to interact with various biological targets through hydrogen bonding or other types of interactions .

Biochemical pathways

Similar compounds have been used in the synthesis of various heterocyclic compounds .

Propiedades

IUPAC Name |

2-cyano-N'-(2-hydroxy-2,2-diphenylacetyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c18-12-11-15(21)19-20-16(22)17(23,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,23H,11H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWFDYYIUAZFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC(=O)CC#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)

![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)